molecular formula C11H18N2O2 B2448768 1,3,5,6-Tetramethyl-4-(prop-2-enoyl)piperazin-2-one CAS No. 2224137-68-0

1,3,5,6-Tetramethyl-4-(prop-2-enoyl)piperazin-2-one

Cat. No.: B2448768
CAS No.: 2224137-68-0
M. Wt: 210.277
InChI Key: RHOIBIJEHFUZHY-UHFFFAOYSA-N
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Description

1,3,5,6-Tetramethyl-4-(prop-2-enoyl)piperazin-2-one is a synthetic organic compound with a unique structure that includes a piperazine ring substituted with methyl groups and a prop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,6-Tetramethyl-4-(prop-2-enoyl)piperazin-2-one typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common method involves the alkylation of 1,3,5,6-tetramethylpiperazine with acryloyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5,6-Tetramethyl-4-(prop-2-enoyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the prop-2-enoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1,3,5,6-Tetramethyl-4-(prop-2-enoyl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5,6-Tetramethyl-4-(prop-2-enoyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,6-Tetramethylpiperazine: Lacks the prop-2-enoyl group, making it less reactive in certain chemical reactions.

    4-Prop-2-enoylpiperazine: Lacks the methyl substitutions, affecting its steric and electronic properties.

Uniqueness

1,3,5,6-Tetramethyl-4-(prop-2-enoyl)piperazin-2-one is unique due to the combination of methyl groups and the prop-2-enoyl group on the piperazine ring. This structural feature enhances its reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

1,3,5,6-tetramethyl-4-prop-2-enoylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-6-10(14)13-8(3)7(2)12(5)11(15)9(13)4/h6-9H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOIBIJEHFUZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(C(=O)N1C)C)C(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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